1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
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Overview
Description
1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated organic compound with the molecular formula C9H3F7O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the introduction of fluorine atoms into the phenyl and propanone moieties. One common synthetic route includes the reaction of 2,6-difluorobenzene with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors, through its fluorinated moieties. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its desired effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other fluorinated compounds, such as:
2,6-Difluoroacetophenone: Similar in structure but lacks the pentafluoropropanone moiety.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different applications in nonlinear optical materials.
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl)benzoate: An ortho-fluoroazobenzene with photoactive properties.
The uniqueness of this compound lies in its combination of multiple fluorine atoms and the specific arrangement of these atoms, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C9H3F7O |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
InChI |
InChI=1S/C9H3F7O/c10-4-2-1-3-5(11)6(4)7(17)8(12,13)9(14,15)16/h1-3H |
InChI Key |
DXNCEZYWNPJSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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